molecular formula C24H19ClN2O3 B10867446 Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate

Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate

Cat. No.: B10867446
M. Wt: 418.9 g/mol
InChI Key: VFGCIVSCRRDTOQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the esterification of the benzoic acid derivative with ethanol. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Quinolinyl-pyrazoles
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups on the quinoline core.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl 4-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)amino]benzoate

InChI

InChI=1S/C24H19ClN2O3/c1-2-30-24(29)16-8-11-18(12-9-16)26-22-21(15-6-4-3-5-7-15)19-14-17(25)10-13-20(19)27-23(22)28/h3-14,26H,2H2,1H3,(H,27,28)

InChI Key

VFGCIVSCRRDTOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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